molecular formula C18H14BrNO4S B302353 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B302353
M. Wt: 420.3 g/mol
InChI Key: WXUKXNRYVWDTIH-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinedione class of compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a crucial regulator of glucose and lipid metabolism. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.

Synthesis Methods

The synthesis of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide in ethanol to form the thiazolidine-2,4-dione ring. The final product is obtained after purification by recrystallization.

Scientific Research Applications

3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C18H14BrNO4S

Molecular Weight

420.3 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H14BrNO4S/c1-24-15-7-4-12(8-14(15)21)9-16-17(22)20(18(23)25-16)10-11-2-5-13(19)6-3-11/h2-9,21H,10H2,1H3/b16-9-

InChI Key

WXUKXNRYVWDTIH-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O

Origin of Product

United States

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